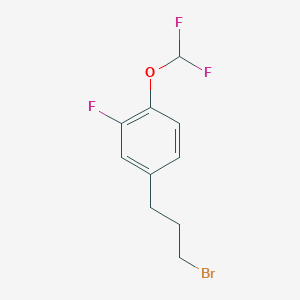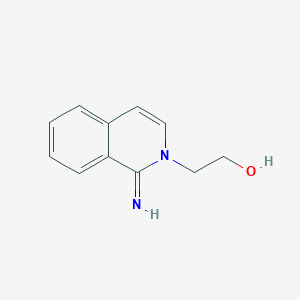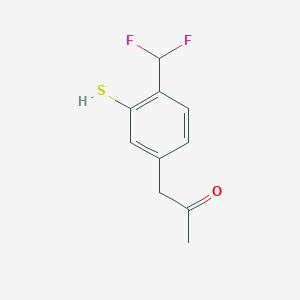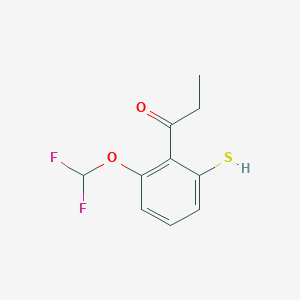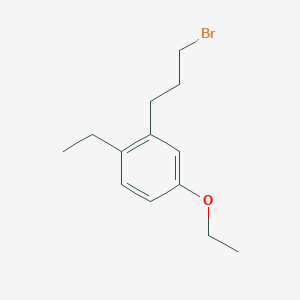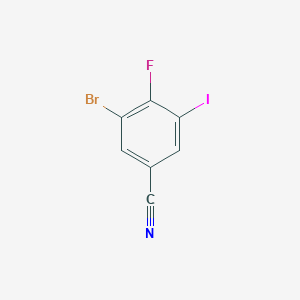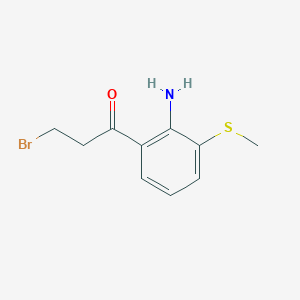
2-Ethylhexane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexane-1,3-diamine is an organic compound with the molecular formula C8H20N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a hydrocarbon chain
Vorbereitungsmethoden
2-Ethylhexane-1,3-diamine can be synthesized through several methods. One common approach involves the reaction of 2-ethylhexanol with ammonia under high pressure and temperature conditions. This process typically requires a catalyst, such as a transition metal, to facilitate the reaction. Another method involves the reductive amination of 2-ethylhexanone using ammonia and a reducing agent like sodium borohydride.
Analyse Chemischer Reaktionen
2-Ethylhexane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Condensation: this compound can react with carbonyl compounds to form Schiff bases or imines.
Wissenschaftliche Forschungsanwendungen
2-Ethylhexane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is used in the production of polymers, resins, and other materials due to its ability to form stable chemical bonds.
Wirkmechanismus
The mechanism of action of 2-Ethylhexane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine groups can form hydrogen bonds with these targets, leading to changes in their structure and function. This compound may also participate in redox reactions, altering the oxidative state of the target molecules.
Vergleich Mit ähnlichen Verbindungen
2-Ethylhexane-1,3-diamine can be compared to other diamines, such as ethylenediamine and hexamethylenediamine. While all these compounds contain two amine groups, their chemical properties and applications differ due to variations in their hydrocarbon chains. For example, ethylenediamine has a shorter chain and is commonly used in the production of chelating agents, while hexamethylenediamine is used in the manufacture of nylon.
Similar compounds include:
Ethylenediamine: Used in the production of chelating agents and as a building block for various chemicals.
Hexamethylenediamine: Used in the production of nylon and other polymers.
1,3-Diaminopropane: Used in the synthesis of pharmaceuticals and as a cross-linking agent in polymer chemistry.
Eigenschaften
CAS-Nummer |
10157-78-5 |
|---|---|
Molekularformel |
C8H20N2 |
Molekulargewicht |
144.26 g/mol |
IUPAC-Name |
2-ethylhexane-1,3-diamine |
InChI |
InChI=1S/C8H20N2/c1-3-5-8(10)7(4-2)6-9/h7-8H,3-6,9-10H2,1-2H3 |
InChI-Schlüssel |
DIKQYXQNRSMPGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(CC)CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



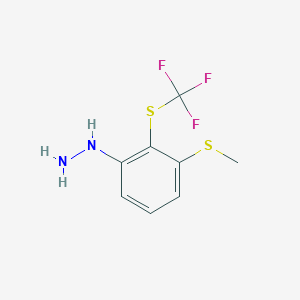
![N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide](/img/structure/B14065248.png)

